molecular formula C10H17N3 B8325717 2-Amino-6-(4-aminobutyl)-4-methylpyridine

2-Amino-6-(4-aminobutyl)-4-methylpyridine

Cat. No. B8325717
M. Wt: 179.26 g/mol
InChI Key: GBHPDWYFGJHBHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(4-aminobutyl)-4-methylpyridine is a useful research compound. Its molecular formula is C10H17N3 and its molecular weight is 179.26 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C10H17N3

Molecular Weight

179.26 g/mol

IUPAC Name

6-(4-aminobutyl)-4-methylpyridin-2-amine

InChI

InChI=1S/C10H17N3/c1-8-6-9(4-2-3-5-11)13-10(12)7-8/h6-7H,2-5,11H2,1H3,(H2,12,13)

InChI Key

GBHPDWYFGJHBHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CCCCN

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(4-(2,5-dimethylpyrrol-1-yl)butyl)pyridine (429 mg, 1.28 mmol) was dissolved in 6.5 mL of 95% ethanol and 2.5 mL of water was added followed by 818 mg (11.8 mmol) of hydroxylamine hydrochloride and 450 mg (6.96 mmol) of 87% potassium hydroxide. The mixture was heated in a 100° C. oil bath for 18 h. After cooling the reaction to room temperature, most of the ethanol was removed on a rotary evaporator. The residue was partitioned between 10 mL of 2 N aqueous hydrochloric acid and 20 mL of ethyl ether. The aqueous layer was made strongly basic by the addition of solid 87% potassium hydroxide and then extracted with 3×20 mL of ethyl ether. The combined ethyl ether extracts were dried over potassium hydroxide and sodium sulfate, decanted, and evaporated. The residue was purified by flash column chromatography on 6 g of silica gel eluting with 100 mL of 1% ammonium hydroxide and 7% methanol in dichloromethane followed by 100 mL of 2% ammonium hydroxide and 10% methanol in dichloromethane to give 172 mg (75% yield) of 2-amino-6-(4-aminobutyl)-4-methylpyridine as a light amber oil.
Name
4-Methyl-2-(2,5-dimethylpyrrol-1-yl)-6-(4-(2,5-dimethylpyrrol-1-yl)butyl)pyridine
Quantity
429 mg
Type
reactant
Reaction Step One
Quantity
6.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2.5 mL
Type
reactant
Reaction Step Two
Quantity
818 mg
Type
reactant
Reaction Step Three
Quantity
450 mg
Type
reactant
Reaction Step Four

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